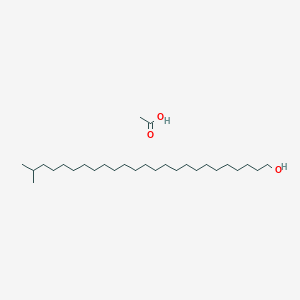
Acetic acid;24-methylpentacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;24-methylpentacosan-1-ol is a compound that consists of two distinct chemical entities: acetic acid and 24-methylpentacosan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar and as a chemical reagent. On the other hand, 24-methylpentacosan-1-ol is a very long-chain primary fatty alcohol, specifically a pentacosan-1-ol substituted by a methyl group at position 24 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or the destructive distillation of wood. Industrially, it is produced via the carbonylation of methanol, a process that involves reacting methanol with carbon monoxide in the presence of a catalyst.
24-Methylpentacosan-1-ol: This compound can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Acetic Acid: The most common industrial method for producing acetic acid is the methanol carbonylation process, which uses a rhodium or iridium catalyst. This method is highly efficient and widely used in the chemical industry.
24-Methylpentacosan-1-ol: Industrial production of long-chain fatty alcohols like 24-methylpentacosan-1-ol often involves the hydrogenation of fatty acids derived from natural sources such as vegetable oils.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. 24-Methylpentacosan-1-ol can be oxidized to form the corresponding fatty acid.
Reduction: Acetic acid can be reduced to ethanol. 24-Methylpentacosan-1-ol can be reduced from its corresponding fatty acid or ester.
Substitution: Acetic acid can participate in nucleophilic acyl substitution reactions, forming esters and amides. 24-Methylpentacosan-1-ol can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Carbon dioxide and water (for acetic acid); corresponding fatty acid (for 24-methylpentacosan-1-ol).
Reduction: Ethanol (for acetic acid); 24-methylpentacosan-1-ol (from its fatty acid or ester).
Substitution: Esters and amides (for acetic acid); substituted alcohols (for 24-methylpentacosan-1-ol).
Wissenschaftliche Forschungsanwendungen
Acetic acid and 24-methylpentacosan-1-ol have various applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. 24-Methylpentacosan-1-ol is studied for its properties as a long-chain fatty alcohol.
Biology: Acetic acid is used in biochemical assays and as a preservative. 24-Methylpentacosan-1-ol is studied for its role in biological membranes and lipid metabolism.
Medicine: Acetic acid is used in the treatment of infections and as a counterirritant. 24-Methylpentacosan-1-ol is investigated for its potential therapeutic effects on skin conditions.
Industry: Acetic acid is used in the production of polymers, textiles, and food additives. 24-Methylpentacosan-1-ol is used in the manufacture of cosmetics and personal care products.
Wirkmechanismus
Acetic Acid: Acetic acid exerts its effects through its acidic properties, which can denature proteins and disrupt cell membranes.
24-Methylpentacosan-1-ol: The mechanism of action of 24-methylpentacosan-1-ol involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Acetic Acid: Similar compounds include formic acid (HCOOH) and propionic acid (C₂H₅COOH). Acetic acid is unique due to its widespread use and relatively low toxicity.
24-Methylpentacosan-1-ol: Similar compounds include other long-chain fatty alcohols such as cetyl alcohol (hexadecan-1-ol) and stearyl alcohol (octadecan-1-ol).
Eigenschaften
CAS-Nummer |
92510-83-3 |
|---|---|
Molekularformel |
C28H58O3 |
Molekulargewicht |
442.8 g/mol |
IUPAC-Name |
acetic acid;24-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O.C2H4O2/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27;1-2(3)4/h26-27H,3-25H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
SOJIFEQLXIFFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
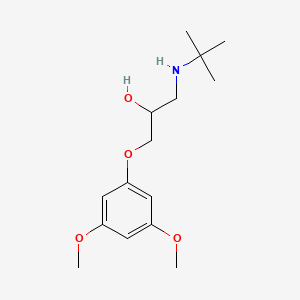
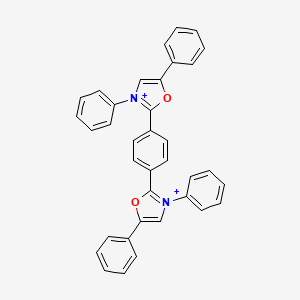
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

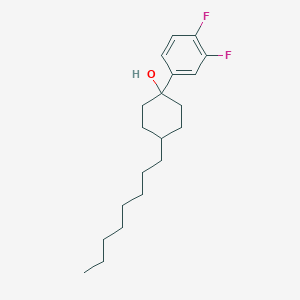

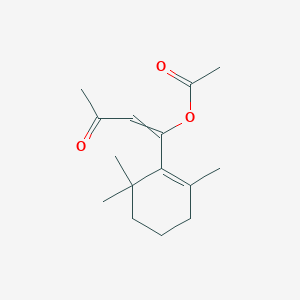
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
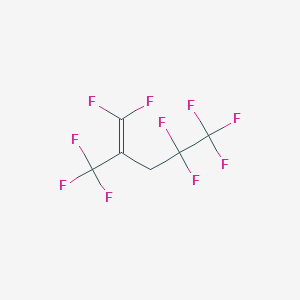
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
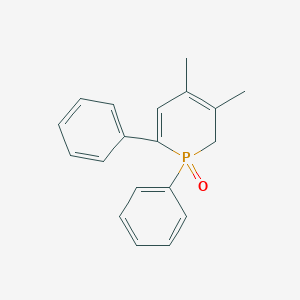
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
